
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by difluoromethylation and chlorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety. These methods often utilize automated systems to monitor and adjust reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromomethyl and chloropropanone groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other halogenated and fluorinated organic molecules, such as:
1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains a trifluoromethyl group instead of difluoromethyl.
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-bromopropan-2-one: Features a bromine atom in place of chlorine.
Eigenschaften
Molekularformel |
C11H10BrClF2O |
|---|---|
Molekulargewicht |
311.55 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2 |
InChI-Schlüssel |
KJENQLMMTJZJKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


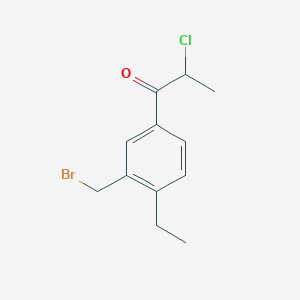
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)

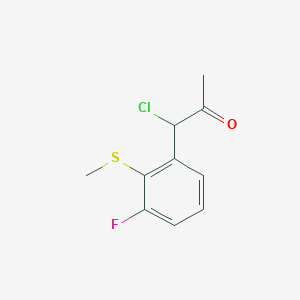
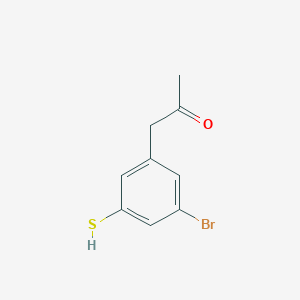
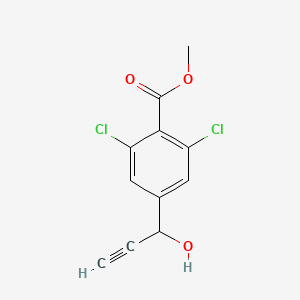
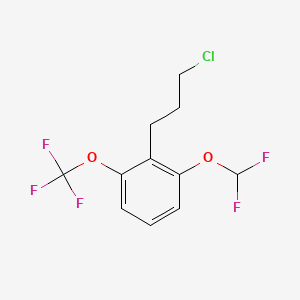
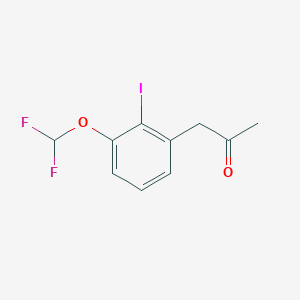



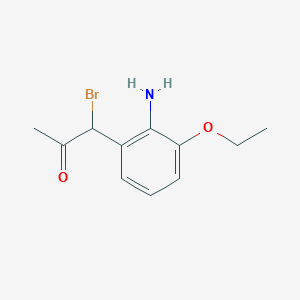
![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
